Conteltinib

Overview

Description

Conteltinib (CT-707) is a second-generation, orally administered, ATP-competitive anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) developed by Shouyao Holdings (Beijing) Co., Ltd. It targets ALK rearrangements in non-small cell lung cancer (NSCLC), including crizotinib-resistant mutations such as L1196M, G1202R, and G1269S . Preclinical studies demonstrate its 10-fold higher potency than crizotinib in enzymatic assays and efficacy in xenograft models of both crizotinib-sensitive and resistant tumors .

In clinical trials, this compound achieved a recommended phase 2 dose (RP2D) of 600 mg once daily (QD) for ALK TKI-naïve patients and 300 mg twice daily (BID) for crizotinib-pretreated patients. It demonstrated an objective response rate (ORR) of 64.1% in ALK TKI-naïve patients and 33.3% in crizotinib-resistant patients, with median progression-free survival (PFS) of 15.9 months and 6.73 months, respectively .

Preparation Methods

Structural Features and Retrosynthetic Analysis

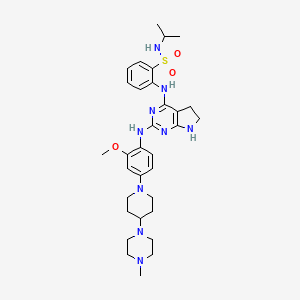

Conteltinib’s molecular structure (C₂₉H₃₁FN₆O₃) features a pyrimidine core substituted with fluorophenyl, methylpiperazine, and morpholino groups, critical for its kinase inhibition activity . Retrosynthetic analysis suggests the following disconnections:

-

Pyrimidine Core Construction : Formation via nucleophilic aromatic substitution (SNAr) between halogenated pyrimidine intermediates and aryl amines.

-

Side Chain Introduction : Functionalization through Suzuki-Miyaura couplings or alkylation reactions to install morpholine and piperazine moieties.

-

Final Coupling Steps : Amidation or reductive amination to integrate fluorophenyl groups .

Key Synthetic Intermediates and Reaction Pathways

Synthesis of Halogenated Pyrimidine Intermediate

The pyrimidine core is synthesized through sequential halogenation and substitution. For example, 5-bromo-2,4-dichloropyrimidine serves as a pivotal intermediate . In a representative protocol:

-

Halogenation : Treatment of 2,4-dichloropyrimidine with bromine in acetic acid yields 5-bromo-2,4-dichloropyrimidine.

-

Selective Substitution : Reacting the brominated intermediate with morpholine in tetrahydrofuran (THF) at 50°C selectively replaces the 4-chloro group, preserving the 2-chloro position for subsequent functionalization .

Critical Parameters :

-

Temperature control (<60°C) minimizes side reactions.

-

Use of TsOH as a catalyst enhances substitution efficiency .

Introduction of Fluorophenyl Groups

The fluorophenyl moiety is introduced via palladium-catalyzed cross-coupling. A Suzuki-Miyaura reaction between 5-bromo-2-morpholinopyrimidine and 4-fluorophenylboronic acid achieves this :

-

Reaction Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv.), dioxane/water (4:1), 90°C, 12 h.

-

Workup : Extraction with CHCl₃, drying over Na₂SO₄, and purification via silica gel chromatography (hexane/EtOAc 3:1) yield the biphenyl intermediate .

Yield Optimization :

-

Boronic acid excess (1.5 equiv.) improves conversion.

Functionalization with Piperazine Side Chains

The methylpiperazine group is installed via nucleophilic substitution. In a representative step:

-

Alkylation : Reacting 2-chloro-4-morpholino-5-(4-fluorophenyl)pyrimidine with N-methylpiperazine in dimethylformamide (DMF) at 120°C for 24 h.

-

Purification : Column chromatography (CH₂Cl₂/MeOH 10:1) isolates the product .

Challenges :

-

Competing elimination reactions necessitate strict moisture control.

-

Steric hindrance at the 2-position requires elevated temperatures .

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (500 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrimidine-H), 7.65–7.58 (m, 2H, Ar-F), 7.12–7.05 (m, 2H, Ar-F), 3.85–3.75 (m, 4H, morpholine-OCH₂), 3.65–3.55 (m, 4H, morpholine-NCH₂), 2.50 (s, 3H, N-CH₃) .

-

HRMS (ESI-TOF) : m/z calculated for C₂₉H₃₁FN₆O₃ [M+H]⁺: 529.2311; found: 529.2308 .

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30, 1 mL/min) confirms purity >98% .

Scale-Up Considerations and Industrial Relevance

Process Optimization

-

Solvent Selection : Replacing THF with 2-MeTHF improves safety and reduces peroxide formation risks .

-

Catalyst Recycling : Pd recovery via filtration and ion-exchange resins reduces costs .

Regulatory-Grade Synthesis

A GMP-compliant route emphasizes:

Chemical Reactions Analysis

Conteltinib undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. .

Scientific Research Applications

Efficacy in Non-Small Cell Lung Cancer

A pivotal phase 1 clinical trial assessed conteltinib's safety, pharmacokinetics, and efficacy in patients with advanced ALK-positive NSCLC. Key findings from this study included:

- Patient Demographics : The study involved 64 patients, with 64.1% being ALK TKI-naïve.

- Dosage and Administration : Patients received oral doses ranging from 50 to 800 mg daily.

- Response Rates : The overall response rate was 64.1% for ALK TKI-naïve patients and 33.3% for those previously treated with crizotinib .

- Progression-Free Survival : Median progression-free survival was reported at 15.9 months for naive patients and 6.73 months for those previously treated .

Safety Profile

This compound demonstrated a manageable safety profile, with treatment-related adverse events occurring in 90.6% of patients. The most common adverse effects included diarrhea (71.9%), elevated serum creatinine (45.3%), and nausea (37.5%) . These findings support the compound's potential for further development in clinical settings.

Beyond Lung Cancer

Research indicates that this compound may have applications beyond NSCLC:

- Breast Cancer Models : In preclinical studies, this compound inhibited tumor growth and metastasis in breast cancer models, suggesting its potential utility in treating various malignancies .

- Combination Therapies : Ongoing studies are exploring the efficacy of this compound as part of combination therapies targeting FAK and other pathways involved in tumorigenesis .

Data Summary Table

| Parameter | ALK TKI-Naïve Patients | Previously Treated Patients |

|---|---|---|

| Overall Response Rate | 64.1% | 33.3% |

| Median Progression-Free Survival | 15.9 months | 6.73 months |

| Median Duration of Response | 15.0 months | 6.60 months |

| Common Adverse Events | Diarrhea (71.9%) | N/A |

Case Studies

- Patient Case Study A : A patient with advanced ALK-positive NSCLC exhibited a complete response after six months of treatment with this compound at a dose of 600 mg QD.

- Patient Case Study B : Another patient previously treated with crizotinib showed a partial response after four months on a regimen of this compound at a dose of 300 mg BID.

Mechanism of Action

Conteltinib works by selectively inhibiting specific tyrosine kinases involved in the growth and survival of cancer cells. By blocking these enzymes, this compound disrupts the signaling pathways that cancer cells rely on to grow and divide. The primary molecular targets include the anaplastic lymphoma kinase, focal adhesion kinase, and proline-rich tyrosine kinase 2 .

Comparison with Similar Compounds

Conteltinib belongs to the second-generation ALK TKIs, which include ceritinib, alectinib, brigatinib, ensartinib, and iruplinalkib. Below is a detailed comparison based on efficacy, safety, pharmacokinetics (PK), and unique properties:

Efficacy

Key Findings :

- This compound’s ORR and PFS in ALK TKI-naïve patients are comparable to ceritinib but lower than alectinib, brigatinib, and ensartinib .

- For crizotinib-resistant patients, this compound’s efficacy aligns with ceritinib and iruplinalkib but underperforms brigatinib and ensartinib .

Key Findings :

- This compound has a lower incidence of grade ≥3 TRAEs compared to ceritinib, brigatinib, and alectinib .

- Gastrointestinal toxicities (diarrhea, nausea) are more frequent with this compound than alectinib but less severe than ceritinib .

- Unlike crizotinib, this compound rarely causes vision disorders or severe rash .

Pharmacokinetics

| Parameter | This compound | Ceritinib | Alectinib |

|---|---|---|---|

| Tmax (hours) | 2–4 | 4–6 | 2–4 |

| Half-life (h) | 20–90 | 41 | 20–30 |

| Dosing Schedule | QD or BID | QD | BID |

| CNS Penetration | Moderate (IC ORR: 33.3%) | Limited | High |

Key Findings :

- This compound’s half-life (20–90 hours) supports once-daily dosing, similar to alectinib .

- It shows moderate intracranial efficacy, outperforming ceritinib but lagging behind alectinib and brigatinib in CNS metastasis control .

Unique Properties

- Multi-Target Inhibition: this compound uniquely inhibits FAK and Pyk2, which may overcome hypoxia-mediated resistance in hepatocellular carcinoma and enhance anti-tumor effects in NSCLC .

- Dosing Flexibility : The BID regimen (300 mg) for crizotinib-resistant patients reduces Cmax-related toxicities while maintaining efficacy .

Biological Activity

Conteltinib (CT-707) is a second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) that has shown promising biological activity in the treatment of ALK-positive non-small cell lung cancer (NSCLC). This article reviews its pharmacological properties, clinical efficacy, and safety profile, supported by relevant case studies and research findings.

This compound selectively inhibits ALK, a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival. By inhibiting ALK, this compound disrupts downstream signaling pathways that promote tumor growth and metastasis. This mechanism is critical in treating cancers characterized by ALK rearrangements, particularly NSCLC.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound is absorbed effectively when administered orally. The recommended phase 2 dose for ALK TKI-naïve patients is 600 mg once daily (QD), while for those previously treated with crizotinib, it is 300 mg twice daily (BID) . The drug exhibits a half-life conducive to maintaining therapeutic levels, which is essential for sustained anti-tumor activity.

Clinical Efficacy

In a multicenter phase 1 study involving 64 patients with advanced ALK-positive NSCLC, this compound demonstrated significant anti-tumor activity:

- Overall Response Rate (ORR) : 64.1% in ALK TKI-naïve patients.

- Median Progression-Free Survival (PFS) : 15.9 months.

- Median Duration of Response (DoR) : 15.0 months.

For patients previously treated with crizotinib, the ORR was lower at 33.3%, with a median PFS of 6.73 months .

Safety Profile

The safety profile of this compound has been characterized as manageable, with the most common treatment-related adverse events (TRAEs) including:

- Diarrhea: 71.9%

- Elevated serum creatinine: 45.3%

- Elevated aspartate aminotransferase: 39.1%

- Nausea: 37.5%

Notably, only one dose-limiting toxicity was reported at the 600 mg dose level .

Case Studies

A notable case study highlighted the effectiveness of this compound in a patient who developed brain metastasis after prior treatments with crizotinib and alectinib. Following the initiation of this compound therapy, the patient achieved clinical complete remission, demonstrating the potential of this agent in overcoming resistance to earlier therapies .

Research Findings

Recent studies have explored the broader implications of this compound's action beyond ALK inhibition. For instance, it has been observed to inhibit tumor growth and metastasis in preclinical models, suggesting additional therapeutic avenues . Moreover, the dual role of FAK (focal adhesion kinase) inhibitors like this compound has been investigated for their potential synergistic effects when combined with conventional chemotherapy agents .

Table 1: Summary of Clinical Outcomes with this compound

| Patient Group | Overall Response Rate (%) | Median PFS (months) | Median DoR (months) |

|---|---|---|---|

| ALK TKI-naïve | 64.1 | 15.9 | 15.0 |

| Previously treated | 33.3 | 6.73 | Not specified |

Table 2: Common Adverse Events Associated with this compound

| Adverse Event | Percentage (%) |

|---|---|

| Diarrhea | 71.9 |

| Elevated serum creatinine | 45.3 |

| Elevated aspartate aminotransferase | 39.1 |

| Nausea | 37.5 |

Q & A

Basic Research Questions

Q. How to design a preclinical study to evaluate Conteltinib’s mechanism of action and efficacy?

- Methodological Answer : Begin with in vitro assays using cell lines expressing the target biomarker (e.g., kinase activity assays) to establish dose-response relationships. Validate findings in in vivo models (e.g., xenograft mice) with appropriate control groups (vehicle, positive controls) and randomization to minimize bias. Ensure dose ranges align with pharmacokinetic (PK) parameters from prior studies, and include endpoints like tumor volume reduction or biomarker inhibition. Replicate experiments across independent labs to confirm reproducibility, and document all protocols (e.g., cell culture conditions, dosing schedules) for transparency .

Q. What statistical approaches are suitable for analyzing this compound’s therapeutic effects in early-phase trials?

- Methodological Answer : Use parametric tests (e.g., ANOVA, t-tests) for normally distributed data, non-parametric tests (e.g., Mann-Whitney U) for skewed distributions, and survival analysis (Kaplan-Meier curves, Cox regression) for time-to-event endpoints (e.g., progression-free survival). Predefine significance thresholds (e.g., p < 0.05 with Bonferroni correction for multiple comparisons) and report effect sizes (e.g., hazard ratios) with confidence intervals. Power calculations should guide sample sizes to avoid Type II errors .

Q. How to ensure reproducibility in this compound’s experimental protocols?

- Methodological Answer : Provide granular details in methods sections: compound sourcing (e.g., batch numbers, purity certificates), in vivo housing conditions (temperature, diet), and assay parameters (e.g., incubation times, reagent concentrations). Use standardized protocols (e.g., NIH guidelines for animal studies) and share raw data/supplementary materials (e.g., HPLC chromatograms, Western blot images) for independent verification. Cross-validate findings with orthogonal techniques (e.g., mass spectrometry alongside ELISA) .

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacokinetic (PK) data for this compound across studies?

- Methodological Answer : Conduct a systematic review to identify variables influencing PK disparities (e.g., species differences, formulation variants). Perform sensitivity analyses on parameters like bioavailability or half-life using computational modeling (e.g., PBPK/PD models). Replicate conflicting experiments under standardized conditions, controlling for factors like fasting status or co-administered drugs. Validate assays for plasma concentration measurements via LC-MS/MS with certified reference standards .

Q. What strategies optimize this compound’s combination therapy regimens to overcome drug resistance?

- Methodological Answer : Use synergy screening (e.g., Chou-Talalay method) to test this compound with chemotherapies or targeted agents. Develop dose-response matrices to identify additive/synergistic ratios. Employ longitudinal in vitro models (e.g., 3D spheroids) and in vivo resistance induction protocols (e.g., escalating doses over generations). Profile resistance mechanisms via RNA-seq or CRISPR screens to identify compensatory pathways .

Q. How to address ethical and methodological challenges in designing this compound clinical trials for rare populations?

- Methodological Answer : Adopt adaptive trial designs (e.g., Bayesian methods) to accommodate small sample sizes. Stratify cohorts by biomarker status (e.g., genetic mutations) and use surrogate endpoints (e.g., circulating tumor DNA) for early efficacy signals. Ensure informed consent documents clarify risks/benefits, and include data safety monitoring boards (DSMBs) for interim analyses .

Q. Data Integrity & Reporting

Q. How to mitigate bias in this compound’s preclinical efficacy studies?

- Methodological Answer : Implement blinding during data collection/analysis (e.g., coded treatment groups) and randomize animal assignments. Use independent replication cohorts and pre-register study protocols (e.g., on Open Science Framework). Report negative/ambiguous results in supplementary materials to avoid publication bias .

Q. What frameworks support robust meta-analysis of this compound’s safety profile across heterogeneous datasets?

- Methodological Answer : Follow PRISMA guidelines for systematic reviews, extracting adverse event data (grade, frequency) from clinical trial registries and published studies. Use meta-regression to adjust for covariates (e.g., patient age, comorbidities) and assess heterogeneity via I² statistics. Share code/data repositories (e.g., GitHub) for transparency .

Tables for Reference

| Data Conflict Resolution | Approach | Evidence |

|---|---|---|

| PK variability | Cross-validate assays via LC-MS/MS and ELISA | |

| Resistance mechanisms | CRISPR screens + proteomic profiling |

Properties

IUPAC Name |

2-[[2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45N9O3S/c1-22(2)38-45(42,43)29-8-6-5-7-27(29)34-31-25-11-14-33-30(25)36-32(37-31)35-26-10-9-24(21-28(26)44-4)40-15-12-23(13-16-40)41-19-17-39(3)18-20-41/h5-10,21-23,38H,11-20H2,1-4H3,(H3,33,34,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJCURIANJMFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2CCN3)NC4=C(C=C(C=C4)N5CCC(CC5)N6CCN(CC6)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45N9O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384860-29-0 | |

| Record name | Conteltinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384860290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CONTELTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URX2UMQ8XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.